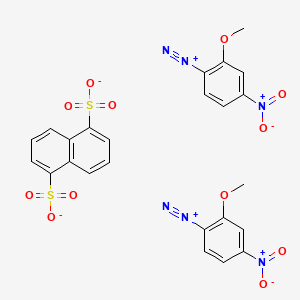
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate
Descripción
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a chemical compound with the molecular formula C24H18N6O12S2. This compound is known for its significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
61925-55-1 |
|---|---|
Fórmula molecular |
C17H12N3O9S2- |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
Clave InChI |
AXKAZKNOUOFMLN-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Otros números CAS |
61925-55-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are often azo dyes and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound is utilized in labeling and detection techniques due to its ability to form stable azo bonds.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets . The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules . This reactivity underlies its applications in labeling and detection .
Comparación Con Compuestos Similares
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate can be compared with other diazonium salts such as:
Benzenediazonium chloride: A simpler diazonium salt used in similar applications but lacks the additional functional groups present in this compound.
Benzenediazonium, 4-nitro-, 1,5-naphthalenedisulfonate (21): Similar in structure but without the methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


